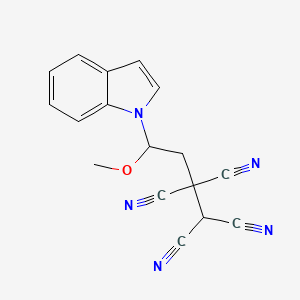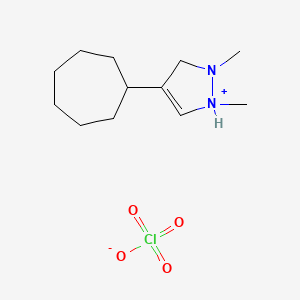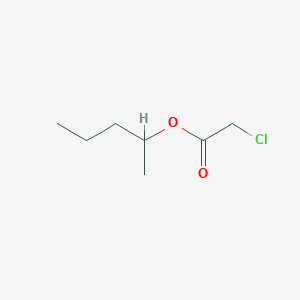![molecular formula C7H10N2O B14352813 3,4,7,8-Tetrahydropyrrolo[1,2-a]pyrimidin-6(2H)-one CAS No. 91666-94-3](/img/structure/B14352813.png)
3,4,7,8-Tetrahydropyrrolo[1,2-a]pyrimidin-6(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,7,8-Tetrahydropyrrolo[1,2-a]pyrimidin-6(2H)-one is a heterocyclic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,7,8-Tetrahydropyrrolo[1,2-a]pyrimidin-6(2H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a pyrrole derivative with a suitable pyrimidine precursor. The reaction conditions often include the use of a catalyst, such as a Lewis acid, and may require heating to facilitate the formation of the fused ring system.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes.
Análisis De Reacciones Químicas
Types of Reactions
3,4,7,8-Tetrahydropyrrolo[1,2-a]pyrimidin-6(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different electronic properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological studies, particularly in the development of bioactive molecules.
Medicine: Research has indicated potential therapeutic applications, including as a scaffold for drug development.
Industry: It is used in the development of materials with specific properties, such as polymers and catalysts.
Mecanismo De Acción
The mechanism by which 3,4,7,8-Tetrahydropyrrolo[1,2-a]pyrimidin-6(2H)-one exerts its effects is often related to its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
3,4,7,8-Tetrahydropyrrolo[1,2-a]pyrimidin-6(2H)-one can be compared to other pyrrolopyrimidine derivatives, such as:
Vibegron: A β3-adrenergic receptor agonist used in clinical development for overactive bladder treatment.
Tetrahydropyrido[4,3-d]pyrimidine: Used as a starting material for the synthesis of tetrahydropteroic acid derivatives.
The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical modifications, making it a versatile compound for various applications.
Propiedades
Número CAS |
91666-94-3 |
|---|---|
Fórmula molecular |
C7H10N2O |
Peso molecular |
138.17 g/mol |
Nombre IUPAC |
3,4,7,8-tetrahydro-2H-pyrrolo[1,2-a]pyrimidin-6-one |
InChI |
InChI=1S/C7H10N2O/c10-7-3-2-6-8-4-1-5-9(6)7/h1-5H2 |
Clave InChI |
MJYIEOPQIVVDMA-UHFFFAOYSA-N |
SMILES canónico |
C1CN=C2CCC(=O)N2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[1-(4-Phenoxyphenyl)cyclohexane-1,3,5-triyl]tris(trichlorogermane)](/img/structure/B14352756.png)


![Methyl 5-[(3-aminopropyl)amino]pentanoate](/img/structure/B14352785.png)
![1-Methoxy-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene](/img/structure/B14352793.png)
![N-[3-Methyl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B14352795.png)
![2,2'-[(Hydrazinylidenemethyl)azanediyl]diacetic acid](/img/structure/B14352802.png)
![2-(4-Fluorophenyl)benzo[H]chromen-4-one](/img/structure/B14352810.png)



